1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is an organic compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a benzimidazole ring fused with a piperazine moiety. This compound is typically found as a white crystalline solid and is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-benzoimidazole with piperazine in the presence of a suitable solvent and catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be compared with other benzimidazole derivatives, such as:
- 1-Methyl-2-piperazin-1-yl-1H-benzoimidazole hydrochloride
- 2-(4-Substituted-1-piperazinyl)benzimidazoles
- 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate
These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-piperazin-1-ylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.ClH/c1-2-17-12-6-4-3-5-11(12)15-13(17)16-9-7-14-8-10-16;/h3-6,14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFTQDRUMEZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671790 | |
Record name | 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-81-6 | |
Record name | 1-Ethyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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